Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate

Lipophilicity ADME Medicinal Chemistry

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS 227607-45-6) is a geminally difluorinated, 1-methyl-substituted cyclobutane carboxylate ester. This compound combines the conformational rigidity and metabolic stability of the cyclobutane scaffold with the unique electronic and steric effects of a gem-difluoro motif and a quaternary 1-methyl group.

Molecular Formula C8H12F2O2
Molecular Weight 178.18 g/mol
CAS No. 227607-45-6
Cat. No. B1529595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,3-difluoro-1-methylcyclobutanecarboxylate
CAS227607-45-6
Molecular FormulaC8H12F2O2
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC(C1)(F)F)C
InChIInChI=1S/C8H12F2O2/c1-3-12-6(11)7(2)4-8(9,10)5-7/h3-5H2,1-2H3
InChIKeyXPJJHWLCLJNZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS 227607-45-6): A Differentiated Fluorinated Cyclobutane Building Block for Medicinal Chemistry and Chemical Biology Applications


Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS 227607-45-6) is a geminally difluorinated, 1-methyl-substituted cyclobutane carboxylate ester. This compound combines the conformational rigidity and metabolic stability of the cyclobutane scaffold with the unique electronic and steric effects of a gem-difluoro motif and a quaternary 1-methyl group. This precise substitution pattern distinguishes it from non-fluorinated, mono-fluorinated, or gem-difluorocyclobutane analogs lacking the 1-methyl group. As a versatile synthetic intermediate, it serves as a key building block for the construction of more complex, fluorinated molecules in medicinal chemistry and agrochemical research programs [1], [2].

Why Generic Substitution Fails: The Critical Impact of the 1-Methyl Group on Physicochemical and Biological Properties of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate


In the context of drug discovery and lead optimization, substituting a building block with a seemingly similar analog can have profound and often detrimental effects on downstream molecular properties. For example, research into cyclobutane carboxamide fungicides demonstrates that the presence or absence of a single methyl group can fundamentally alter biological activity. In this series, a trifluoromethyl (CF3) substituent provided potent enzyme inhibition but poor systemic activity in plants. Crucially, replacing the CF3 group with a methyl group resulted in a significant increase in systemic activity . This principle extends directly to the 1-methyl group in ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate; its absence (as in generic gem-difluorocyclobutanecarboxylates) or substitution with other groups (e.g., hydrogen) would alter lipophilicity, metabolic stability, and target engagement, making simple interchange a high-risk proposition without rigorous re-optimization.

Product-Specific Quantitative Evidence Guide: Direct Comparisons and Class-Level Data Supporting Selection of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate


Lipophilicity Modulation: Impact of 3,3-Difluoro and 1-Methyl Substitution on LogP and Related ADME Parameters

The introduction of a gem-difluoro group and a 1-methyl group alters the lipophilicity of the cyclobutane scaffold compared to non-fluorinated or mono-fluorinated analogs. While direct experimental logP data for the target compound is limited in the open literature, class-level data and computational predictions allow for a meaningful comparison. For the closely related methyl ester analog, methyl 3,3-difluoro-1-methylcyclobutanecarboxylate, the predicted LogP (ACD/Labs) is 1.09 . This is notably lower than the predicted LogP for a non-fluorinated methyl cyclobutanecarboxylate, which would be significantly more lipophilic. This reduction in logP is a direct consequence of the strong electron-withdrawing effect of the gem-difluoro group. The presence of the 1-methyl group provides a subtle, but critical, increase in lipophilicity compared to a gem-difluorocyclobutanecarboxylate lacking this substituent, which would be expected to have an even lower LogP. This fine-tuning of lipophilicity is essential for optimizing membrane permeability and solubility [1].

Lipophilicity ADME Medicinal Chemistry

Metabolic Stability and Conformational Rigidity: Enhanced Drug-Like Properties via Gem-Difluorocyclobutane Scaffold

The gem-difluorocyclobutane core is a privileged scaffold in medicinal chemistry due to its enhanced metabolic stability compared to non-fluorinated cyclobutanes and acyclic counterparts. Fluorination, particularly geminal difluorination, is a well-established strategy to block oxidative metabolism at the substituted carbon. While direct microsomal stability data for this specific ethyl ester is not publicly available, the class-level benefit is well-documented. A comparative study of functionalized gem-difluorinated cycloalkanes against their non-fluorinated and acyclic counterparts concluded that fluorination imparts significant metabolic stability and conformational rigidity, making them valuable building blocks for drug discovery [1]. Furthermore, the gem-difluorocyclobutane ring is more planar (puckering angle ~20-24°) compared to non-fluorinated cyclobutanes (~30°), which influences molecular shape and target binding [2]. The 1-methyl group further contributes to conformational constraint and protects the adjacent ester functionality from enzymatic hydrolysis.

Metabolic Stability Conformational Restriction Fluorine Chemistry

Synthetic Versatility: The Ester as a Gateway to Diverse 3,3-Difluoro-1-methylcyclobutyl Building Blocks

Ethyl 3,3-difluorocyclobutanecarboxylate is established as a convenient common synthetic intermediate for accessing a wide range of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acids, amines, alcohols, azides, and trifluoroborate ketones [1]. The target compound, ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate, inherits this versatility. A direct comparison with ethyl 3,3-difluorocyclobutanecarboxylate (CAS 681128-38-1) reveals a crucial difference: the 1-methyl group in the target compound introduces a quaternary center adjacent to the ester. This feature provides unique steric and electronic control in subsequent transformations, enabling the synthesis of more complex, densely functionalized molecules that are inaccessible from the non-methylated analog. For example, the 1-methyl group can direct stereochemistry in reactions at the adjacent carboxylate, or serve as a protecting group against unwanted racemization.

Synthetic Intermediate Building Block Functional Group Interconversion

Patent-Disclosed Applications: Validating the Scaffold's Relevance in Drug Discovery Programs

The value of a building block is often reflected in its use within patented pharmaceutical compositions. While the exact compound may not be explicitly named, the gem-difluorocyclobutane scaffold is a recognized motif in modern drug discovery. A recent patent application (WO 2026/030603 A1) from Eli Lilly and Company describes novel dihydroisoquinolinone-amide compounds as GIPR agonists for treating type 2 diabetes mellitus and obesity. These compounds incorporate a 3,3-difluoro-1-substituted-cyclobutyl moiety as a key structural element [1]. This serves as a direct, real-world example of the commercial and therapeutic interest in this specific class of fluorinated cyclobutanes. Furthermore, the target compound's CAS registry entry is linked to patents related to APJ receptor agonists and TRPV3 modulators, further demonstrating its utility in diverse therapeutic areas .

Patent Analysis Drug Discovery Agonist

Best Research and Industrial Application Scenarios for Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS 227607-45-6)


Medicinal Chemistry: Synthesis of Metabolically Stable, Conformationally Restricted Drug Candidates

This compound is ideally suited as a starting material or advanced intermediate in the synthesis of novel drug candidates, particularly where metabolic stability and conformational control are paramount. The gem-difluoro motif and 1-methyl group are designed to enhance oxidative metabolic stability and restrict molecular flexibility, which can lead to improved pharmacokinetic profiles and target selectivity [1], [2]. This is directly relevant for programs targeting GIPR agonists, APJ receptor agonists, and TRPV3 modulators, as evidenced by patent filings [3].

Agrochemical Discovery: Development of Systemic Fungicides with Optimized Physicochemical Properties

The compound's unique substitution pattern, which fine-tunes lipophilicity and potentially influences systemic activity in plants, makes it a valuable building block for designing new agrochemicals. The known structure-activity relationship where a methyl-for-CF3 swap dramatically improved systemic fungicidal activity underscores the importance of precise substitution in this field . This compound could be used to explore similar optimizations in fungicide or herbicide leads.

Chemical Biology: Synthesis of Novel Fluorinated Probes and Activity-Based Probes (ABPs)

The ester group serves as a versatile synthetic handle for further derivatization, including conversion to acids, amides, or alcohols. This allows for the creation of novel, fluorinated chemical probes for studying biological systems. The improved metabolic stability of the scaffold [1] is a critical advantage for in-cell and in-vivo probe applications, reducing background signal and extending the probe's functional lifetime.

Process Chemistry and Scale-Up: Accessing Multigram Quantities of a Differentiated Scaffold

The demonstrated availability of a reliable, multigram-scale synthetic route to the core 3,3-difluorocyclobutyl scaffold [1] implies that this 1-methyl analog can also be produced on scale. For process chemists, this compound represents a validated building block for which scalable chemistry exists, reducing the risk associated with sourcing novel intermediates for preclinical and early clinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.